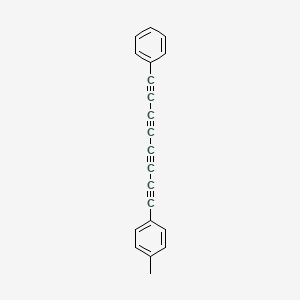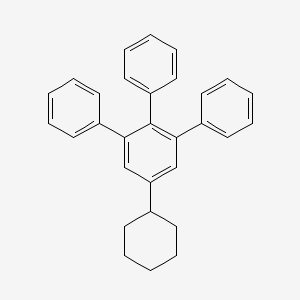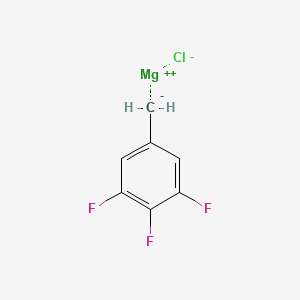
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)-: is an organic compound characterized by a benzene ring substituted with a methyl group and a phenyl-octatetraynyl chain. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction , which is used to form carbon-carbon bonds between terminal alkynes and aryl halides. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting alkynes to alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Halogens (Cl₂, Br₂), Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alkanes
Substitution: Halogenated benzenes, Nitrobenzenes, Sulfonated benzenes
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-methyl-4-(phenylmethyl)
- Benzene, 1-methyl-4-(1-phenylethenyl)
- Benzene, 1-methyl-4-(4-phenyl-1,3-butadienyl)
Uniqueness
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- is unique due to its extended conjugated system, which imparts distinct electronic properties and reactivity compared to other similar compounds. This extended conjugation can enhance its stability and make it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
879560-20-0 |
|---|---|
Molekularformel |
C21H12 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
1-methyl-4-(8-phenylocta-1,3,5,7-tetraynyl)benzene |
InChI |
InChI=1S/C21H12/c1-19-15-17-21(18-16-19)14-8-5-3-2-4-7-11-20-12-9-6-10-13-20/h6,9-10,12-13,15-18H,1H3 |
InChI-Schlüssel |
QVZSMIVQMHQXQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C#CC#CC#CC#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)


![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)

![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
